molecular formula C13H11NO5 B2584506 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2-oxo-butyric acid methyl ester CAS No. 62987-16-0

4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2-oxo-butyric acid methyl ester

Cat. No.: B2584506
CAS No.: 62987-16-0
M. Wt: 261.233
InChI Key: BPKFYFKFRGTZFF-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2-oxo-butyric acid methyl ester: is a complex organic compound characterized by its unique structure, which includes a dioxo-isoindoline moiety and a butyric acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2-oxo-butyric acid methyl ester typically involves the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Butyric Acid Ester Group: The butyric acid ester group is introduced via esterification reactions, often using methanol and a strong acid catalyst like sulfuric acid.

    Final Assembly: The final compound is assembled through a series of condensation reactions, where the isoindoline core is coupled with the butyric acid ester under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out in sequential steps.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyric acid ester group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the dioxo groups, potentially converting them into hydroxyl groups.

    Substitution: The isoindoline moiety can participate in nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Acidic catalysts like sulfuric acid (H₂SO₄) for esterification, and bases like sodium hydroxide (NaOH) for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2-oxo-butyric acid methyl ester serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its isoindoline core is a common motif in many bioactive molecules, which can interact with various biological targets.

Industry

In material science, the compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism by which 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2-oxo-butyric acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isoindoline core can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-benzoic acid methyl ester
  • 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2-hydroxy-butyric acid methyl ester

Uniqueness

Compared to similar compounds, 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-YL)-2-oxo-butyric acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

methyl 4-(1,3-dioxoisoindol-2-yl)-2-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-19-13(18)10(15)6-7-14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKFYFKFRGTZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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